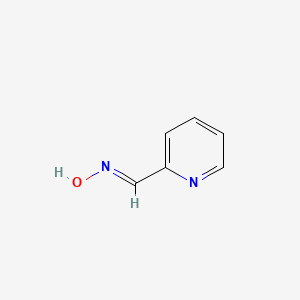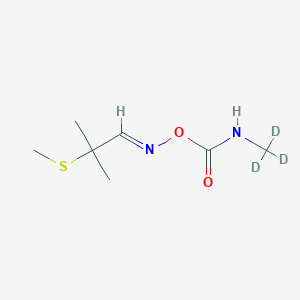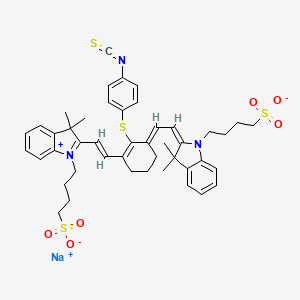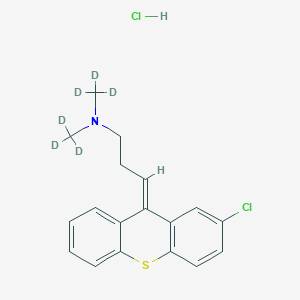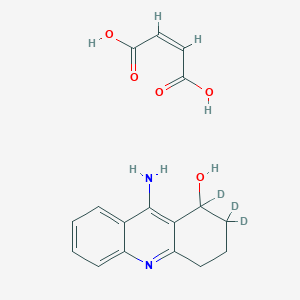
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate is a compound structurally related to 1,2,3,4-tetrahydro-9-acridinamine (THA, tacrine). Its significance lies in its potential therapeutic applications, particularly in the context of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase and its action in various memory impairment models in animals (Shutske et al., 1989).
Synthesis Analysis
The synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ols involves starting from 9-carboxamido derivatives. A specific synthesis method leading to the formation of derivatives like 9-amino-2-hydroxyacridine has been described, showcasing the versatility and various pathways available in the synthesis of these compounds (Giudice et al., 1997).
Molecular Structure Analysis
The molecular structure and reactivity of 9-Amino-1,2,3,4-tetrahydroacridine (THA) and its derivatives have been analyzed using theoretical MO approaches. These studies have shown the stability of ring nitrogen protonated forms and lack of reactivity of the amino group in both basic and protonated forms, influenced by electron delocalization (Pop et al., 1989).
Chemical Reactions and Properties
9-Amino-1,2,3,4-tetrahydroacridine demonstrates interesting chemical properties, such as the ability to block potassium channels in myocardial cells, indicating a potential for influencing cardiac function (Osterrieder, 1987). Furthermore, it shows a significant interaction with erythrocyte membrane proteins, indicating its interaction with cellular components (Palmieri & Butterfield, 1990).
Physical Properties Analysis
The physical properties of aminoacridine derivatives have been characterized through various methods, including FT-IR, NMR, mass-spectral, and elemental analysis. These studies have helped in understanding the amine-imine tautomerism and internal charge transfer phenomena within the molecules (El‐Sheshtawy et al., 2019).
Chemical Properties Analysis
The chemical properties of 9-Amino-1,2,3,4-tetrahydroacridine include its ability to intercalate into DNA, as evidenced by studies involving spin-lattice relaxation time measurements and the investigation of its binding modes (Dinesen et al., 1990). This property is crucial for understanding its interaction with biological molecules.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The chemical compound 9-Methylacridine, related to the class of compounds including 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, has been utilized in ligand-promoted alkylation reactions. This process is important for the synthesis of unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids, demonstrating the compound's utility in the modification of molecular structures for various synthetic applications (Ru‐Yi Zhu et al., 2014).
Disease Management
Substituted tetrahydroacridine derivatives have shown promise as antidiabetic agents. Specifically, derivatives hybridized at their position 9 with heterocycles or sulfa drugs have demonstrated significant improvements in biochemical markers and histopathological examinations in diabetic rats, suggesting potential applications in diabetes management (Rehab M Abdel Megeed et al., 2017).
Molecular Studies
Aminoacridine derivatives have been explored for their potential in treating Alzheimer's disease through their role as acetylcholinesterase inhibitors. The structure-activity relationships (SAR) of these compounds provide insights into their inhibitory mechanisms, suggesting applications in neurodegenerative disease treatment (M. Recanatini et al., 2000).
Drug Delivery and Solubility Enhancement
The interaction of 9-Aminoacridine with cyclodextrins has been studied to enhance the bioavailability and solubility of pharmaceutical drugs. This research indicates the potential of cyclodextrins as carriers to improve the delivery and effectiveness of aminoacridine-based drugs (C. Manivannan et al., 2013).
Propriétés
IUPAC Name |
9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEKVKZFYBQFGT-DPIYXFFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

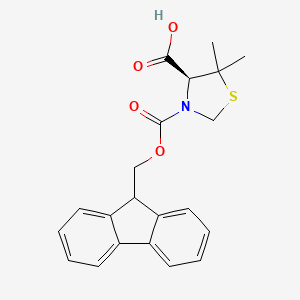
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)
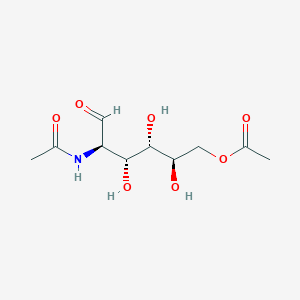

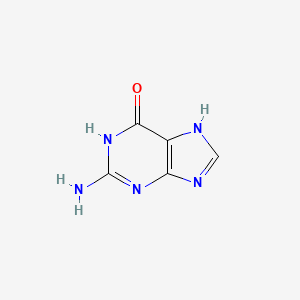
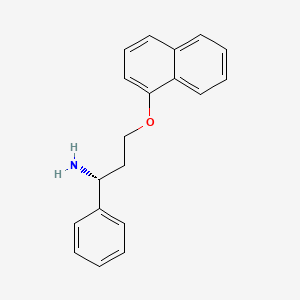
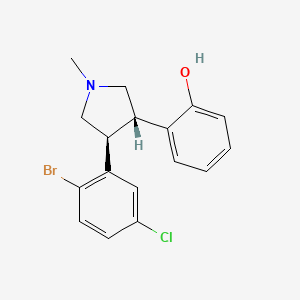
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)
